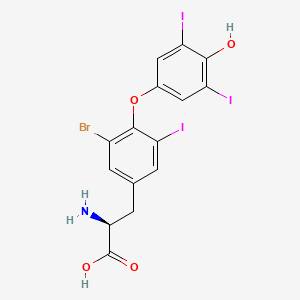
D-Altrose-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Altrose-1-13C is a rare sugar, specifically a 6-deoxy-D-altrose isotopically labeled with carbon-13 at the C1 position. This compound is a stable isotope-labeled form of D-altrose, which is a naturally occurring monosaccharide. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of carbon-13 into the D-altrose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-altrose through a series of chemical reactions. The reaction conditions often involve specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 .
化学反应分析
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic pathways and biochemical transformations of D-altrose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alditol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields D-altroic acid, while reduction produces D-altrose alcohol .
科学研究应用
D-Altrose-1-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to track the biochemical pathways of D-altrose in various systems.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in the production of isotopically labeled compounds for research purposes
作用机制
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule through various biochemical processes using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in the metabolism of D-altrose .
相似化合物的比较
- D-Glucose-1-13C
- D-Fructose-1-13C
- D-Mannose-1-13C
- D-Galactose-1-13C
Comparison: D-Altrose-1-13C is unique due to its specific carbon-13 labeling at the C1 position, which makes it particularly useful for detailed metabolic studies. Compared to other isotopically labeled sugars, this compound provides distinct insights into the metabolic pathways of D-altrose, which is less commonly studied than glucose or fructose.
属性
CAS 编号 |
70849-27-3 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
181.148 |
IUPAC 名称 |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChI 键 |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


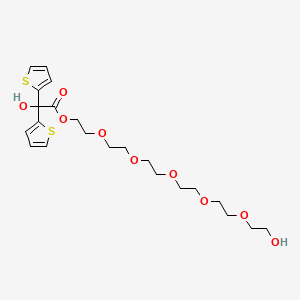
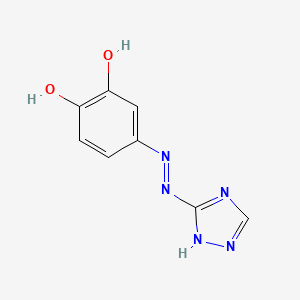
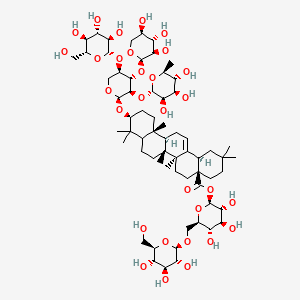


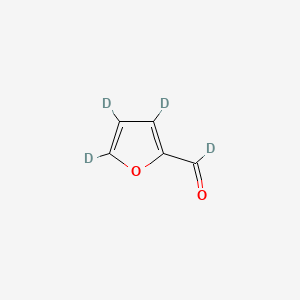
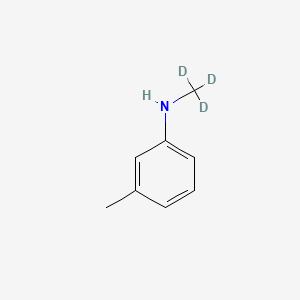
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
